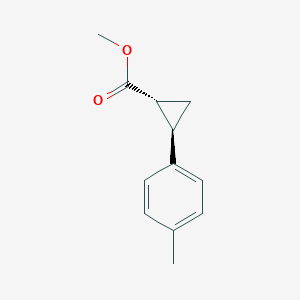
3-Chloro-2,4-dihydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,4-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and hydroxyl groups at the second and fourth positions. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2,4-dihydroxybenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 2,4-dihydroxybenzaldehyde. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic processes to ensure high yield and purity. The use of catalysts such as iron or aluminum chloride can facilitate the chlorination reaction, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 3-Chloro-2,4-dihydroxybenzoic acid.
Reduction: 3-Chloro-2,4-dihydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2,4-dihydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-2,4-dihydroxybenzaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. The chlorine atom can influence the compound’s lipophilicity and membrane permeability, impacting its overall bioactivity .
Comparison with Similar Compounds
2,4-Dihydroxybenzaldehyde: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloro-4,5-dihydroxybenzaldehyde: Has hydroxyl groups at different positions, leading to different reactivity and applications.
3,4-Dihydroxybenzaldehyde: Lacks the chlorine atom and has hydroxyl groups at adjacent positions, affecting its chemical behavior.
Uniqueness: 3-Chloro-2,4-dihydroxybenzaldehyde is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct reactivity patterns and potential biological activities. The specific positioning of these functional groups allows for targeted chemical modifications and applications in various fields .
Properties
Molecular Formula |
C7H5ClO3 |
|---|---|
Molecular Weight |
172.56 g/mol |
IUPAC Name |
3-chloro-2,4-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H5ClO3/c8-6-5(10)2-1-4(3-9)7(6)11/h1-3,10-11H |
InChI Key |
LYZRMRRSVFCBGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


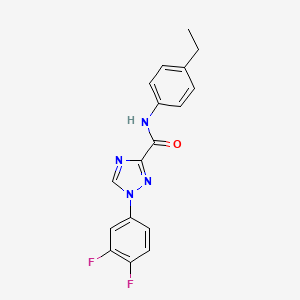
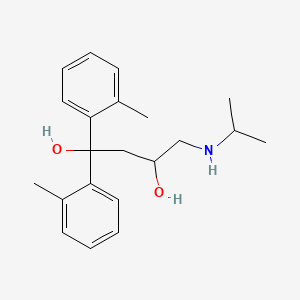
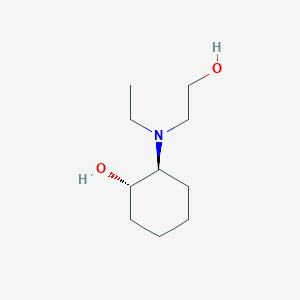

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362057.png)
![3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362064.png)
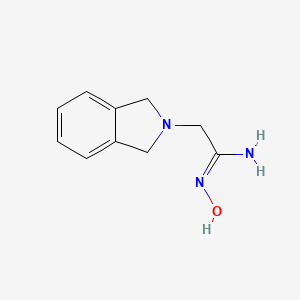
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine](/img/structure/B13362071.png)
![4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol](/img/structure/B13362073.png)
![2-((1-(2-methoxyethyl)-1H-indol-4-yl)oxy)-N-(tetrazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B13362084.png)
![2-(2,4-dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide](/img/structure/B13362089.png)

![6-Benzyl-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362098.png)
